Chloromethyl 8-chlorododecanoate
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Overview
Description
Chloromethyl 8-chlorododecanoate is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . . This compound is characterized by the presence of a chloromethyl group and a chlorododecanoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 8-chlorododecanoate can be synthesized through the chloromethylation of 8-chlorododecanoic acid. The reaction typically involves the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures (5-10°C) . This method provides good to excellent yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 8-chlorododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation could produce a carboxylic acid derivative.
Scientific Research Applications
Chloromethyl 8-chlorododecanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: This compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of Chloromethyl 8-chlorododecanoate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 7-chlorodecanoate: Similar in structure but with a shorter carbon chain.
Chloromethyl 8-chlorodecanoate: Another similar compound with a slightly different molecular structure.
Uniqueness
Chloromethyl 8-chlorododecanoate is unique due to its specific carbon chain length and the presence of both chloromethyl and chlorododecanoate groups. This combination of functional groups makes it particularly useful as an intermediate in organic synthesis, offering versatility in various chemical transformations.
Properties
CAS No. |
80419-04-1 |
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Molecular Formula |
C13H24Cl2O2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
chloromethyl 8-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-8-12(15)9-6-4-5-7-10-13(16)17-11-14/h12H,2-11H2,1H3 |
InChI Key |
JVKMUBVORYFQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
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